5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
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Overview
Description
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of sodium hydroxide in ethanol under heating or ultrasonic irradiation . Another approach is the heterocyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, such as the Biginelli reaction, which allows for the efficient and regioselective synthesis of triazolopyrimidines .
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can lead to dihydro derivatives.
Substitution: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in cardiovascular vasodilation . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-6-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid.
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazolopyrimidine derivative with different substitution patterns.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A more complex heterocyclic system with additional fused rings.
Uniqueness
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrimidine derivatives .
Properties
IUPAC Name |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-11-6(10-4)8-2-9-11/h1-2H,(H,12,13)(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUDVHIKRRINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=NC=NN21)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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